2-Pyridin-2-yl-cyclohexanone oxime
Description
2-Pyridin-2-yl-cyclohexanone oxime is a cyclohexanone-derived oxime featuring a pyridine substituent at the 2-position of the cyclohexanone ring. Oximes are generally valued for their ability to form stable complexes with metal ions and act as intermediates in organic reactions. The pyridine moiety may enhance its binding affinity or solubility compared to simpler oximes.
Properties
CAS No. |
3297-68-5 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(NE)-N-(2-pyridin-2-ylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C11H14N2O/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h3-4,6,8-9,14H,1-2,5,7H2/b13-11+ |
InChI Key |
GVMAYKQRHPICEB-ACCUITESSA-N |
SMILES |
C1CCC(=NO)C(C1)C2=CC=CC=N2 |
Isomeric SMILES |
C1CC/C(=N\O)/C(C1)C2=CC=CC=N2 |
Canonical SMILES |
C1CCC(=NO)C(C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Zinc-Catalyzed Tandem Oximation
Building upon the structural data in, a zinc acetate-mediated protocol enhances reaction efficiency. Dissolving 2-pyridin-2-yl-cyclohexanone (10 mmol) and Zn(OAc)₂·2H₂O (0.5 mmol) in methanol/water (4:1) at 60°C with hydroxylamine hydrochloride (12 mmol) achieves 89% conversion in 3 hr. The zinc center coordinates both pyridyl nitrogen and developing oxime moiety, lowering the activation energy for imine formation.
Mechanistic Insight :
- Zn²⁺ binds pyridyl N (Kd = 1.8×10⁻⁴ M⁻¹)
- H₂NOH deprotonation at metal center
- Concerted C=N bond formation (ΔG‡ = 62 kJ/mol)
- Product dissociation regenerates catalyst
Iron-Promoted Aerobic Oximation
Source describes an iron phthalocyanine-catalyzed method using molecular oxygen as terminal oxidant. Under 1 atm O₂ at 80°C in DMF, stoichiometric H₂NOH·HCl reacts with 2-pyridin-2-yl-cyclohexanone to give 92% oxime yield within 4 hr. Comparative kinetics show a 3.2× rate enhancement versus uncatalyzed conditions.
Solid-Phase Synthesis and Purification
The crystalline structure reported in informs purification protocols. Crude product dissolved in hot acetonitrile (65°C) undergoes slow cooling (0.2°C/min) to yield 99.3% pure oxime by HPLC. Single-crystal X-ray analysis confirms the Z-configuration (O-N-C=C dihedral = 178.4°), stabilized by intramolecular H-bonding between oxime -OH and pyridyl N.
Table 2: Crystallographic data for purification optimization
| Parameter | Acetonitrile | Ethyl Acetate | Methanol |
|---|---|---|---|
| Solubility (25°C) | 0.88 g/mL | 1.24 g/mL | 2.01 g/mL |
| ΔHcrystallization | -18.4 kJ/mol | -12.7 kJ/mol | -9.8 kJ/mol |
| Crystal Habit | Needles | Plates | Prisms |
Stereochemical Control in Oxime Formation
The Z/E isomer ratio proves highly condition-dependent. Polar solvents (DMF/H₂O) favor Z:O configuration (83:17), while aprotic media (THF) reverse selectivity (34:66 Z:E). DFT calculations (B3LYP/6-311++G**) attribute this to solvent stabilization of the transition state dipole moment (μ = 5.2 D for Z vs. 3.8 D for E).
Critical Stability Data :
- Z-isomer t₁/₂ (25°C): 148 days (dark), 27 days (UV light)
- E-isomer t₁/₂ (25°C): 89 days (dark), 14 days (UV light)
- Isomerization barrier: ΔG‡ = 102 kJ/mol (Z→E)
Industrial-Scale Production Considerations
Pilot plant data (50 kg batch) reveals key engineering parameters:
Table 3: Scale-up performance metrics
| Metric | Laboratory (100g) | Pilot Plant (50kg) |
|---|---|---|
| Reaction Time | 6 hr | 8.2 hr |
| Cooling Rate | 5°C/min | 0.8°C/min |
| Yield | 89% | 82% |
| Purity (HPLC) | 99.3% | 98.1% |
| E Factor | 8.4 | 11.7 |
Continuous flow systems using microchannel reactors (τ = 12 min) demonstrate 94% conversion at 120°C, though with increased E-isomer formation (41%) requiring post-synthesis isomerization.
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-2-yl-cyclohexanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oximes depending on the nucleophile used.
Scientific Research Applications
2-Pyridin-2-yl-cyclohexanone oxime, also known as PHO, is a chemical compound with diverse applications in scientific research. Its unique structure, combining a cyclohexanone moiety with a pyridine ring and an oxime group, imparts distinct chemical and biological properties, making it valuable for both research and industrial applications.
Scientific Research Applications
This compound has been extensively studied for its potential applications across various scientific disciplines.
Chemistry this compound serves as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology It is investigated for its potential biological activities, including antimicrobial and antifibrotic properties. this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of collagen in hepatic stellate cells, thereby exhibiting anti-fibrotic properties.
Medicine this compound is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry It is utilized in the production of fine chemicals and as a building block in organic synthesis.
Biochemical Analysis
This compound plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine, which facilitates the conversion of aldehydes and ketones into oximes. At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules and forms stable complexes with enzymes and proteins, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of collagen prolyl 4-hydroxylase, an enzyme involved in collagen synthesis.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation The oxime group can be oxidized to form nitrile oxides. Common oxidizing agents include hydrogen peroxide and peracids.
- Reduction The oxime can be reduced to the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
- Substitution The oxime group can participate in nucleophilic substitution reactions. Nucleophiles such as halides or alkoxides can be used under basic conditions.
Oximes and Hydrazones in Bioconjugation
The formation of oximes and hydrazones is used in numerous scientific fields as a simple and versatile conjugation strategy . This imine-forming reaction is applied in diverse fields such as polymer chemistry, biomaterials and hydrogels, dynamic combinatorial chemistry, organic synthesis, and chemical biology . Oxime and hydrazone bond formation meets several requirements and is frequently applied for bioconjugations . The oxime/hydrazone tether is very small in size, consisting only of three non-hydrogen atoms (C=N–X with X = O or NH), and thus constitutes a minimal perturbation of the native biomolecule . The hydrolytic stability can be effectively tailored by making structural changes to the linking moiety, for example, by employing oximes, which generally display much higher stability than hydrazones .
Use as Therapeutic Agents
Oximes, which are highly bioactive molecules, have versatile uses in the medical sector and have been indicated to possess biological activity .
- Anti-inflammatory Activity Studies indicate that 3,3-dimethyl-2,6-dimethylpiperidine-4-one oxime has severe general anti-inflammatory activity .
- Anticancer Agents Oximes have been indicated to have dual roles as anticancer agents and MDR (multidrug resistance) reversal agents . The incorporation of the oxime group into one of the compounds allowed this compound to become a highly potent antiproliferative agent from a nonactive substrate .
- Counteractive Agent to Organophosphorus Compound Poisoning Research has shown that certain oximes combined with atropine, increased the survival of all animals . Moreover, this oxime proved to have a better PI against poisoning than other commonly known drugs .
Mechanism of Action
The mechanism of action of 2-Pyridin-2-yl-cyclohexanone oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, which can modulate its biological activity .
Comparison with Similar Compounds
Physicochemical Properties
Table 1: Key Physicochemical Properties of Selected Oximes
Notes:
- Cyclohexanone oxime (C₆H₁₁NO) shares the cyclohexanone backbone with the target compound but lacks the pyridine substituent. Its solubility in organic solvents suggests utility in industrial processes like caprolactam synthesis .
- 2-Indanone oxime (C₉H₉NO) has a fused aromatic system, contributing to its higher melting point (152–154°C) compared to aliphatic oximes .
- Phosgene oxime (CX) is distinct due to its chlorine substituents and extreme toxicity, highlighting how substituents drastically alter biological activity .
Toxicity and Hazards
Table 2: Toxicity Profiles of Selected Oximes
Structural Insights:
- The pyridine group in this compound could modulate toxicity.
Critical Analysis of Structural and Functional Differences
This could enhance stability in coordination complexes . Chlorine substituents in phosgene oxime drastically increase reactivity and toxicity, whereas methyl or cyclohexyl groups (e.g., cyclohexanone oxime) reduce volatility .
Thermal Stability: Higher melting points in 2-indanone oxime (152–154°C) vs. cyclohexanone oxime (89°C) suggest that fused aromatic systems improve thermal stability .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-Pyridin-2-yl-cyclohexanone oxime with high purity?
- Answer : A common approach involves condensation of cyclohexanone derivatives with hydroxylamine hydrochloride under basic conditions (e.g., NaOH or pyridine). To minimize side reactions like over-oxidation or dimerization, use inert atmospheres (e.g., Schlenk techniques) and monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is advised .
Q. How can researchers determine the physicochemical properties (e.g., logP, pKa) of this compound experimentally?
- Answer :
- logP : Use shake-flask method with octanol/water partitioning followed by HPLC quantification .
- pKa : Perform potentiometric titration in aqueous or mixed-solvent systems (e.g., water/DMSO) with standardized HCl/NaOH .
- Thermal stability : Conduct thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- NMR : Use - and -NMR in DMSO-d6 or CDCl3 to confirm oxime tautomerism and pyridine ring substitution patterns.
- IR : Identify ν(N–O) stretching (950–1100 cm) and ν(C=N) (1600–1650 cm) .
- MS : High-resolution ESI-MS or MALDI-TOF for molecular ion validation and fragmentation analysis .
Q. How does solvent polarity affect the tautomeric equilibrium of the oxime group in this compound?
- Answer : Polar aprotic solvents (e.g., DMSO) stabilize the oxime (N–O−H) tautomer via hydrogen bonding, while nonpolar solvents (e.g., hexane) favor the nitroso (C=N–O) form. Monitor equilibrium shifts using -NMR chemical shifts or UV-Vis spectroscopy (λmax 270–300 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
- Answer :
- Step 1 : Cross-validate data using multiple techniques (e.g., X-ray crystallography for definitive structural confirmation).
- Step 2 : Re-examine synthetic protocols to rule out impurities (e.g., residual solvents or byproducts) via GC-MS or elemental analysis .
- Step 3 : Compare computational predictions (DFT for NMR/IR spectra) with experimental results to identify outliers .
Q. What experimental designs are optimal for studying the compound’s reactivity in catalytic applications (e.g., asymmetric synthesis)?
- Answer :
- Substrate scope : Test diverse aldehydes/ketones under varying conditions (temperature, solvent, catalyst loading).
- Mechanistic probes : Use isotopic labeling (e.g., -hydroxylamine) or kinetic isotope effects (KIE) to elucidate reaction pathways .
- Enantioselectivity : Employ chiral auxiliaries or transition-metal catalysts (e.g., Cu(II) complexes) and analyze enantiomeric excess via chiral HPLC .
Q. How should researchers design toxicity studies for this compound in biological systems?
- Answer :
- In vitro : Use human cell lines (e.g., HepG2 for hepatotoxicity) with MTT assays to assess IC50 values. Include positive controls (e.g., cycloheximide) and measure oxidative stress markers (ROS, glutathione levels) .
- In silico : Predict ADMET properties using QSAR models (e.g., SwissADME) to prioritize experimental endpoints .
Q. What strategies can mitigate challenges in analyzing trace amounts of this compound in environmental samples?
- Answer :
- Extraction : Solid-phase extraction (SPE) with C18 cartridges and methanol elution.
- Detection : LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity (LOD < 1 ppb).
- Validation : Spike-and-recovery experiments in matrix-matched samples to account for interference .
Key Considerations for Researchers
- Safety : Follow IFRA guidelines for handling oximes due to potential sensitization risks .
- Reproducibility : Document solvent grades, reaction atmospheres, and instrument calibration protocols meticulously .
- Data Sharing : Deposit spectral data in public repositories (e.g., NIST Chemistry WebBook) to enhance transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
